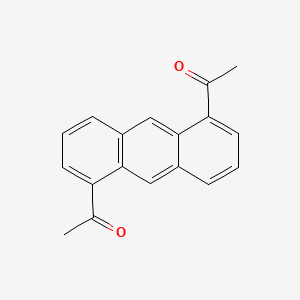

1,5-Diacetylanthracene

Beschreibung

1,5-Diacetylanthracene (1,5-DAAN) is a diacetyl-functionalized derivative of anthracene, where acetyl groups are substituted at the 1- and 5-positions of the anthracene core. This compound has garnered attention in materials science due to its unique electronic and structural properties, particularly in the context of charge-transfer (CT) co-crystals and spin-based quantum devices .

Eigenschaften

CAS-Nummer |

10210-34-1 |

|---|---|

Molekularformel |

C18H14O2 |

Molekulargewicht |

262.3 g/mol |

IUPAC-Name |

1-(5-acetylanthracen-1-yl)ethanone |

InChI |

InChI=1S/C18H14O2/c1-11(19)15-7-3-5-13-10-18-14(9-17(13)15)6-4-8-16(18)12(2)20/h3-10H,1-2H3 |

InChI-Schlüssel |

XLGNVUALNGWNGZ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC2=CC3=C(C=CC=C3C(=O)C)C=C21 |

Kanonische SMILES |

CC(=O)C1=CC=CC2=CC3=C(C=CC=C3C(=O)C)C=C21 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Properties

1,5-DAAN exhibits a modulated optical band gap due to its acetyl substitution pattern, which alters the donor strength of the anthracene core in CT co-crystals with acceptors like tetracyanobenzene (TCNB). These co-crystals demonstrate enhanced spin-polarization dynamics, with improved spin-lattice (T1) and spin-spin (T2) relaxation times compared to unmodified anthracene:TCNB systems, making them promising for maser applications .

Comparison with Similar Compounds

Mono-Acetylanthracenes (1-AAN and 9-AAN)

Mono-acetylanthracenes, such as 1-acetylanthracene (1-AAN) and 9-acetylanthracene (9-AAN), are precursors to diacetylated derivatives. Key differences include:

- Triplet Yield : 1-AAN and 9-AAN are selected for their high triplet yields, a critical feature for photophysical applications. In contrast, 1,5-DAAN prioritizes spin dynamics over triplet yield .

- Synthetic Utility: Mono-acetylanthracenes are intermediates in the synthesis of diacetylated derivatives, with 9-AAN forming more readily due to the reactivity of the central anthracene position .

Diacetylanthracene Isomers (9,10-DAAN)

9,10-Diacetylanthracene (9,10-DAAN), with acetyl groups at the central 9,10-positions, contrasts sharply with 1,5-DAAN:

- Optical Band Gap: The 9,10-substitution pattern results in a smaller modulation of the optical band gap compared to 1,5-DAAN, as the central positions enhance π-conjugation and donor-acceptor interactions in CT co-crystals .

- Spin Dynamics : While both isomers improve T1 and T2 times over anthracene:TCNB, 1,5-DAAN exhibits superior spin-polarization properties, likely due to reduced steric hindrance and optimized packing in co-crystals .

Other Diacetylated Aromatics

Comparisons with non-anthracene diacetylated systems highlight structural influences on reactivity and conjugation:

- 1,4-Diacetylbenzene : Linear acetyl substitution in benzene derivatives facilitates extended conjugation but lacks the steric and electronic complexity of anthracene-based systems.

- 1,5-Diacetylnaphthalene: Similar to 1,5-DAAN, this compound exhibits orthogonal acetyl placement but with shorter π-conjugation, resulting in distinct aldol reaction outcomes and lower yields of conjugated quinones (42–54%) compared to anthracene derivatives .

Data Tables

Table 1: Optical and Spin Properties of Anthracene Derivatives in TCNB Co-Crystals

| Compound | Acetyl Positions | Optical Band Gap Modulation | Spin T1/T2 Improvement |

|---|---|---|---|

| Anthracene:TCNB | None | Baseline | Baseline |

| 1,5-DAAN:TCNB | 1,5 | High | Significant |

| 9,10-DAAN:TCNB | 9,10 | Moderate | Moderate |

| 1-AAN:TCNB | 1 | Low | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.